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Compound of Interest

3-(2-Methylaminoethyl)indol-5-ol
Compound Name:

oxalate
CAS No.: 1975-81-1
Cat. No.: B132480

Get Quote

Executive Summary

N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a
naturally occurring tryptamine alkaloid found in Actaea racemosa (Black Cohosh), Zanthoxylum
species, and generated by human gut microbiota from citrus fibers. While structurally similar to
serotonin (5-HT), the N-methylation confers distinct lipophilicity and receptor binding profiles.

This guide focuses on the Oxalate Salt form (N-methylserotonin oxalate), the standard for
research stability. It details the compound's dual activity as a high-affinity 5-HT agonist and a
SERT substrate, delineates its metabolic susceptibility to MAO-A, and provides critical
protocols for handling the oxalate anion to prevent calcium precipitation artifacts in
physiological assays.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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The oxalate salt is preferred over the free base due to enhanced resistance to oxidation and

improved shelf-life. However, the oxalate counter-ion introduces specific solubility constraints in

calcium-rich media.

Property Specification
3-[2-(Methylamino)ethyl]-1H-indol-5-0l oxalate
IUPAC Name
(1:[1]1)
CAS Number 1975-81-1 (Oxalate); 1134-01-6 (Free Base)

Molecular Formula

C11H14N20[1] - C2H204

Molecular Weight 280.28 g/mol (Salt); 190.24 g/mol (Base)
Solubility Water (up to ~25 mM), DMSO (>50 mM).
- Light-sensitive; hygroscopic. Store at -20°C,
Stability ]
desiccated.
pKa ~9.7 (Amine), ~10 (Phenol)

Critical Handling: The Calcium Oxalate Artifact

Warning: Oxalate ions bind Ca2* with high affinity (

), forming insoluble calcium oxalate crystals.

e Risk: In calcium-rich buffers (e.g., Krebs-Ringer, DMEM), adding high concentrations of NMS

Oxalate (>500 uM) can deplete free Ca2* and cause mechanical cell damage via crystal

formation.

« Mitigation: For high-concentration assays, dissolve the stock in distilled water or DMSO first.

Dilute into the assay buffer such that the final oxalate concentration is well below the

precipitation threshold, or use a calcium-free buffer for the initial incubation if the assay

permits.

Pharmacology & Mechanism of Action[5][6]
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NMS acts as a non-selective serotonin receptor agonist with a binding profile distinct from 5-HT
due to the steric bulk of the N-methyl group.

Receptor Binding Profile

NMS exhibits high affinity for 5-HT1 and 5-HT~ receptors but shows functional selectivity
(biased agonism) at 5-HT2 receptors.

Affinity (

Functional
Target / Notes
Outcome

) Gi/o coupled; inhibits
5-HT:A <2nM Agonist
adenylate cyclase.

) Gs coupled; activates
5-HT~ <10 nM Agonist
adenylate cyclase.

Recruits

-arrestin2

preferentially over Gq
5-HT2A ~ 50-100 nM Biased Agonist in some tissues:
distinct from
hallucinogenic 5-HT2A

agonists (e.g., DOI).

Steric hindrance
- _ _ reduces efficacy
5-HTs Low Affinity Weak/Partial Agonist
compared to 5-HTQ

(trimethyl).

Transported into
neurons; can induce

SERT Substrate 5-HT efflux (releasing

~ High
agent) at high

concentrations.
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Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by NMS,
highlighting the competition between Gs (5-HT7) and Gi (5-HT1A) pathways and the biased
signaling at 5-HT2A.
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Caption: NMS signaling divergence. Note the opposing regulation of CAMP via 5-HT1A and 5-
HT7, and the B-arrestin-mediated pathway at 5-HT2A.

Metabolic Stability & Pharmacokinetics[7]

Unlike synthetic 5-HT agonists designed for stability (e.g., 5-carboxamidotryptamine), NMS is a
natural substrate for degradation enzymes.

¢ MAO Susceptibility: NMS is rapidly deaminated by Monoamine Oxidase A (MAO-A) to form
5-hydroxyindoleacetaldehyde.

» Bioavailability: Poor oral CNS bioavailability due to first-pass metabolism by intestinal and
hepatic MAO-A.

o SERT Interaction: NMS acts as a substrate for the Serotonin Transporter (SERT). It is taken
up into the presynaptic neuron, where it can displace vesicular serotonin, potentially acting
as a weak releasing agent.
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Caption: Metabolic fate of N-methylserotonin. Uptake via SERT facilitates rapid intracellular
degradation by MAO-A.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Calcium-
Safe)
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Objective: Create a stable stock solution while avoiding calcium oxalate precipitation in
downstream assays.

e Weighing: Weigh N-methylserotonin oxalate (MW 280.28) in a humidity-controlled
environment (hygroscopic).

e Primary Solvent: Dissolve to 10 mM in anhydrous DMSO or deionized water (Milli-Q).

o Note: Do not use PBS or culture media for the stock; the high concentration of oxalate
may precipitate with trace calcium in the salts.

o Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

e Working Solution: Dilute the stock at least 1:1000 into the assay buffer (final oxalate < 10
HM) to ensure no interference with Ca2* signaling.

Protocol B: In Vitro Binding Assay (Competition)

Objective: Determine Ki of NMS for 5-HT1A receptors.

 Membrane Prep: Use CHO cells stably expressing human 5-HT1A. Homogenize in ice-cold
Tris-HCI (pH 7.4).

e Radioligand: Use [3H]8-OH-DPAT (0.5 nM final).
» Non-Specific Binding (NSB): Define using 10 uM Serotonin (5-HT).
* Incubation:

o Add 50 pL membrane suspension.

o Add 50 pL [2H]8-OH-DPAT.

o Add 50 uL NMS Oxalate (range:

to

M).
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o Incubate for 60 min at 25°C.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI)
to reduce non-specific binding.

e Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using
the Cheng-Prusoff equation.

Protocol C: Head Twitch Response (In Vivo Functional
Proxy)

Objective: Assess 5-HT2A activation in mice.

Pre-treatment: Administer a peripheral decarboxylase inhibitor (optional, depending on route)
or an MAO-A inhibitor (e.g., Moclobemide) to prevent rapid degradation of NMS.

Administration: Inject NMS (e.g., 3-10 mg/kg, i.p.) dissolved in saline.

Observation: Record behavior for 30 minutes.

Quantification: Count specific "head twitch" events (rapid rotational jerk of the head).

o Validation: The response should be blocked by M100907 (selective 5-HT2A antagonist).

Safety & Toxicology

o Serotonin Syndrome: Because NMS is an agonist and a SERT substrate, combining it with
MAO inhibitors (MAOQOIs) or SSRIs can lead to serotonin toxicity.

o Handling: Wear PPE. The oxalate component is a mild irritant and nephrotoxic if ingested in
large quantities (though research quantities are generally below this threshold).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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